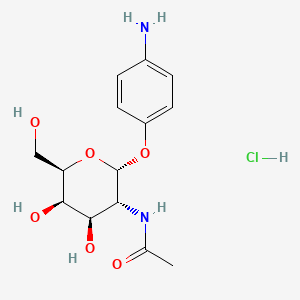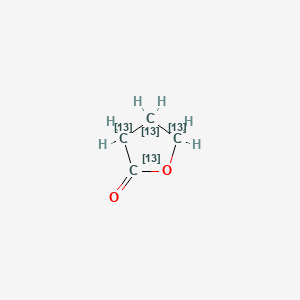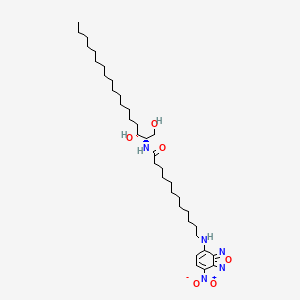
4-Aminophenyl 2-acetamido-2-deoxy-a-D-galactopyranoside HCl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-Aminophenyl 2-acetamido-2-deoxy-a-D-galactopyranoside HCl” is a chemical compound with potential antibacterial properties . It has garnered attention in the biomedical industry due to its ability to inhibit growth in various bacterial strains, notably those responsible for respiratory and urinary tract infections .
Synthesis Analysis
This compound is a galactoside aminodeoxy nitrophenyl used for synthetic preparation . A new procedure combining chemical and biocatalytic steps was developed to prepare 4-nitrophenyl-2-acetamido-2-deoxy-α-D-galactopyranoside .Molecular Structure Analysis
The molecular formula of this compound is C14H21ClN2O6 . Its average mass is 348.779 Da and its monoisotopic mass is 348.108826 Da .Chemical Reactions Analysis
α-Nitrophenyl derivatives of glycosides are convenient substrates used to detect and characterize α-N-acetylgalactosaminidase . The α-anomer was prepared through chemical synthesis of an anomeric mixture followed by selective removal of the β-anomer using specific enzymatic hydrolysis .Physical and Chemical Properties Analysis
The compound has a molecular weight of 348.78 . More detailed physical and chemical properties were not found in the search results.Wissenschaftliche Forschungsanwendungen
Affinity Chromatography and Enzyme Inhibition
- Glycosidases Ligands for Affinity Chromatography : This compound has been synthesized and utilized as a ligand in the purification of 2-acetamido-2-deoxy-β-D-glucosidase and 2-acetamido-2-deoxy-β-D-galactosidase from sources like Aspergillus niger and Phaseolus vulgaris. These ligands serve a crucial role in affinity chromatography, a technique pivotal for purifying enzymes based on their specific binding properties. The process involves the condensation of 2-acetamido-2-deoxy sugars with p-nitrothiophenol, leading to the synthesis of p-nitrophenyl and p-aminophenyl glycosides. These compounds are instrumental in inhibiting specific enzymes, demonstrating their potential for studying enzyme functions and mechanisms (Jones et al., 1974).
Oligosaccharide Synthesis
- Synthesis of Complex Carbohydrates : Research has also focused on synthesizing complex carbohydrates using 4-Aminophenyl 2-acetamido-2-deoxy-α-D-galactopyranoside HCl as a building block. These synthetic endeavors aim to replicate naturally occurring oligosaccharides or to create novel carbohydrate structures for various applications, including biomedical research and the development of glycoconjugate vaccines. For example, the synthesis of disaccharides and related compounds has been explored to understand better the biochemical pathways and interactions involving carbohydrates (Petitou & Sinaÿ, 1975).
Glycoconjugate Synthesis
- Neoglycoprotein Construction : The compound has been used in the synthesis of glycoconjugates, including the coupling to proteins through specific chemical reactions. These neoglycoproteins have applications in studying cell-surface interactions, developing diagnostic tools, and creating vaccines that target specific pathogens or cancer cells. By attaching carbohydrate moieties to proteins, researchers can investigate the biological roles of glycosylated molecules in various cellular processes (Tietze et al., 1991).
Carbohydrate Research and Development
- Synthetic Mucin Fragments : Another significant application involves the synthesis of synthetic mucin fragments. Mucins are glycoproteins present in the mucus of most epithelial cells, playing essential roles in cellular protection and signaling. The synthesis of mucin fragments using 4-Aminophenyl 2-acetamido-2-deoxy-α-D-galactopyranoside HCl enables researchers to study the structure-function relationships of mucins and their interactions with pathogens (Thomas, Abbas, & Matta, 1988).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[(2R,3R,4R,5R,6R)-2-(4-aminophenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O6.ClH/c1-7(18)16-11-13(20)12(19)10(6-17)22-14(11)21-9-4-2-8(15)3-5-9;/h2-5,10-14,17,19-20H,6,15H2,1H3,(H,16,18);1H/t10-,11-,12+,13-,14+;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQRLCGHUXCBVAO-SXQUUHMTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2=CC=C(C=C2)N)CO)O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1OC2=CC=C(C=C2)N)CO)O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.78 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![tert-butyl 7'-amino-1'H-spiro[cyclopropane-1,4'-isoquinoline]-2'(3'H)-carboxylate](/img/structure/B569094.png)
![tert-Butyl 8-amino-4,5-dihydro-1H-benzo[c]azepine-2(3H)-carboxylate](/img/structure/B569095.png)
